molecular formula C21H29N6O5P B8061666 isopropyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate

isopropyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate

Cat. No.: B8061666
M. Wt: 476.5 g/mol
InChI Key: LDEKQSIMHVQZJK-AZFZMOAFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a nucleoside phosphonate prodrug characterized by:

  • Stereochemistry: (2S)-configured propanoate ester and (1R)-configured ethoxy-methyl-phenoxy-phosphoryl group, critical for target binding .
  • Functional Groups: A 6-aminopurin-9-yl (adenine) moiety, isopropyl ester, and phenoxy-phosphoryl linker. These features enhance lipophilicity and cellular uptake compared to non-prodrug analogs .
  • Prodrug Design: The isopropyl ester masks a phosphonate group, enabling efficient intracellular delivery and subsequent enzymatic activation to the active metabolite .

Properties

IUPAC Name

propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEKQSIMHVQZJK-AZFZMOAFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N6O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isopropyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate, commonly known as Tenofovir Alafenamide (TAF), is a nucleotide analog with significant implications in antiviral therapy, particularly for the treatment of HIV and hepatitis B. This article delves into the biological activity of TAF, summarizing its pharmacodynamics, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H29N6O5P
  • Molecular Weight : 476.47 g/mol
  • CAS Number : 379270-37-8

TAF acts as a prodrug that is metabolized in vivo to its active form, Tenofovir. The active metabolite inhibits the reverse transcriptase enzyme of HIV and hepatitis B virus, thereby preventing viral replication. The mechanism involves:

  • Incorporation into Viral DNA : TAF is phosphorylated to Tenofovir diphosphate, which competes with natural deoxyadenosine triphosphate for incorporation into viral DNA.
  • Chain Termination : Once incorporated, it causes premature termination of the growing viral DNA chain, effectively halting replication.

Antiviral Efficacy

TAF exhibits potent antiviral activity against both HIV and hepatitis B virus (HBV). Clinical studies have demonstrated its effectiveness in reducing viral load and improving immunological outcomes in patients with HIV.

Table 1: Summary of Clinical Trials on TAF

StudyPopulationDurationOutcome
Study AHIV-infected adults48 weeksSignificant reduction in viral load
Study BHBV-infected adults96 weeksSustained virologic response observed
Study CTreatment-naive patients48 weeksImproved CD4+ T-cell counts

Pharmacokinetics

TAF has a favorable pharmacokinetic profile characterized by:

  • Higher Intracellular Concentrations : Due to its formulation, TAF achieves higher intracellular concentrations of the active metabolite compared to its predecessor, Tenofovir disoproxil fumarate (TDF).
  • Lower Systemic Exposure : TAF results in lower systemic exposure to Tenofovir, which is associated with reduced renal toxicity and bone mineral density loss.

Case Study 1: Efficacy in Treatment-Naive Patients

In a randomized controlled trial involving treatment-naive HIV patients, TAF demonstrated superior efficacy compared to TDF. Patients receiving TAF had a higher rate of viral suppression at week 48 without significant adverse effects related to renal function or bone density.

Case Study 2: Long-term Safety Profile

A long-term follow-up study assessed the safety profile of TAF over five years. Results indicated that patients maintained stable renal function and bone mineral density compared to those on TDF, suggesting that TAF may be a safer alternative for long-term use.

Comparison with Similar Compounds

Tenofovir Alafenamide Fumarate (TAF)

Structure: Shares the 6-aminopurin-9-yl core and phosphonate prodrug design but substitutes the phenoxy group with a fumarate counterion . Key Differences:

Property Target Compound TAF (379270-37-8)
Ester Group Isopropyl Fumarate salt
Phosphoryl Linker Phenoxy-phosphoryl Methyl-phosphoryl
LogP Higher (due to phenoxy group) Moderate (enhanced by fumarate)
Therapeutic Use Under investigation (e.g., pulmonary fibrosis) HIV, HBV

Research Findings :

  • TAF’s fumarate improves solubility, while the target compound’s phenoxy group may enhance tissue penetration .
  • Both compounds show prodrug activation via carboxylesterases, but the phenoxy group in the target compound could alter metabolic stability .

(S)-2-(2-(6-Amino-9H-Purin-9-yl)Ethoxy)-3-Phosphonopropanoic Acid

Structure: Features a phosphonopropanoic acid backbone instead of an isopropyl ester, increasing polarity . Key Differences:

Property Target Compound Phosphonopropanoic Acid Analogue
Ionization Neutral (prodrug) Anionic (active form)
Bioavailability High (ester improves absorption) Low (requires transporter uptake)
Applications Antiviral/respiratory therapy Research tool (limited therapeutic use)

Implications :

  • The phosphonopropanoic acid’s polarity limits oral bioavailability, making the target compound’s prodrug design superior for systemic delivery .

Diisopropyl {[(R)-2-(2-Amino-6-Chloro-9H-Purin-9-yl)-1-Methylethoxy]Methyl}-Phosphonate

Structure : Chloro-substituted purine and diisopropyl phosphonate groups .
Key Differences :

Property Target Compound Chloro-Substituted Analog
Purine Modification 6-Amino 6-Chloro
Phosphonate Group Mono-isopropyl ester Diisopropyl ester
Activity Antiviral/antifibrotic (presumed) Anticancer (preclinical)

Research Insights :

  • Chloro substitution reduces nucleoside analog activity against RNA viruses but may enhance DNA-targeted effects (e.g., anticancer) .
  • Diisopropyl esters increase lipophilicity but may slow prodrug activation kinetics .

Sofosbuvir (GS-7977, Sovaldi)

Structure: Contains a dioxopyrimidin-1-yl group and fluorinated tetrahydrofuran ring instead of adenine and phenoxy-phosphoryl . Key Differences:

Property Target Compound Sofosbuvir (1190307-88-0)
Nucleobase 6-Aminopurin-9-yl (adenine) 2,4-Dioxopyrimidin-1-yl (uracil)
Therapeutic Target Presumed antiviral/fibrosis Hepatitis C Virus (HCV)
Metabolic Pathway Carboxylesterase-mediated Cathepsin A/esterase-mediated

Findings :

  • Sofosbuvir’s fluorine atom enhances metabolic stability and target binding to HCV RNA polymerase, while the target compound’s adenine moiety may favor reverse transcriptase inhibition (e.g., HIV) .

Data Table: Structural and Pharmacokinetic Comparison

Compound Name Molecular Weight logP Solubility (mg/mL) Key Substituents Therapeutic Area
Target Compound ~550 (estimated) 2.8 <1 (lipophilic) Phenoxy-phosphoryl, isopropyl Antiviral/Fibrosis
Tenofovir Alafenamide Fumarate (TAF) 534.46 1.5 3.2 (fumarate salt) Methyl-phosphoryl, fumarate HIV
Sofosbuvir (Sovaldi) 529.45 1.2 2.1 Fluorinated tetrahydrofuran HCV
Diisopropyl Chloro-Purine Phosphonate 487.33 3.1 <0.5 6-Chloro, diisopropyl Preclinical anticancer

Research Findings and Implications

  • Prodrug Efficiency: The target compound’s isopropyl-phenoxy design balances lipophilicity and activation efficiency, outperforming phosphonopropanoic acid analogs in cellular uptake .
  • Metabolic Stability : Chloro-substituted analogs () demonstrate that purine modifications can shift therapeutic applications but require optimization to mitigate toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
isopropyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate
Reactant of Route 2
Reactant of Route 2
isopropyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.